molecular formula C22H47NO4 B12646042 Bis(2-hydroxypropyl)ammonium palmitate CAS No. 84473-69-8

Bis(2-hydroxypropyl)ammonium palmitate

Katalognummer: B12646042
CAS-Nummer: 84473-69-8
Molekulargewicht: 389.6 g/mol
InChI-Schlüssel: MAYNZVTZQFEHFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxypropyl)ammonium palmitate: is a chemical compound with the molecular formula C22H47NO4. It is a type of quaternary ammonium salt, which is known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, usually at a temperature range of 60-80°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The reactants are mixed in large quantities, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2-hydroxypropyl)ammonium palmitate is used as a surfactant in various chemical reactions. It helps in stabilizing emulsions and can be used in the synthesis of other chemical compounds .

Biology: In biological research, this compound is used in the formulation of various biological assays. It helps in the solubilization of hydrophobic compounds, making them more accessible for biological studies .

Medicine: Its surfactant properties help in the formulation of drug carriers that can improve the bioavailability of certain drugs .

Industry: In industrial applications, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifying agent, helping to stabilize formulations .

Wirkmechanismus

The mechanism of action of bis(2-hydroxypropyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as cell membranes, enhancing the solubility and bioavailability of various compounds .

Vergleich Mit ähnlichen Verbindungen

  • Bis(2-hydroxyethyl)ammonium palmitate
  • Tris(2-hydroxyethyl)ammonium palmitate
  • Bis(2-hydroxyethyl)ammonium erucate

Comparison: Bis(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which provides distinct surfactant properties. Compared to bis(2-hydroxyethyl)ammonium palmitate, it has a slightly different hydrophilic-lipophilic balance, making it more suitable for certain applications. Tris(2-hydroxyethyl)ammonium palmitate has more hydroxyl groups, which can enhance its solubility but may also affect its stability .

Eigenschaften

CAS-Nummer

84473-69-8

Molekularformel

C22H47NO4

Molekulargewicht

389.6 g/mol

IUPAC-Name

hexadecanoic acid;1-(2-hydroxypropylamino)propan-2-ol

InChI

InChI=1S/C16H32O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(8)3-7-4-6(2)9/h2-15H2,1H3,(H,17,18);5-9H,3-4H2,1-2H3

InChI-Schlüssel

MAYNZVTZQFEHFN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.